ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline moiety, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Furan Ring: The furan ring is introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The final step involves coupling the quinoline, furan, and thiophene moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinoline N-oxides, thiophene oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Functionalized quinoline and thiophene derivatives.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in organic electronics and as a component in photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, inflammation, and microbial growth.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and others, leading to its biological effects.
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
Quinoline Derivatives: Compounds with a quinoline core but different substituents on the ring.
Thiophene Derivatives: Compounds with a thiophene core but different substituents on the ring.
The uniqueness of this compound lies in its combination of quinoline, furan, and thiophene moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O4S/c1-5-29-24(28)21-14(3)15(4)31-23(21)26-22(27)17-12-19(20-11-10-13(2)30-20)25-18-9-7-6-8-16(17)18/h6-12H,5H2,1-4H3,(H,26,27) |
InChI Key |
QVEQENQHAZGXSD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Origin of Product |
United States |
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